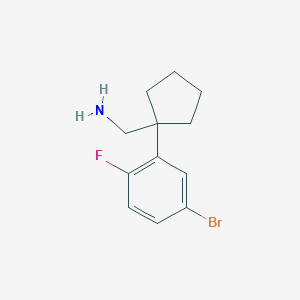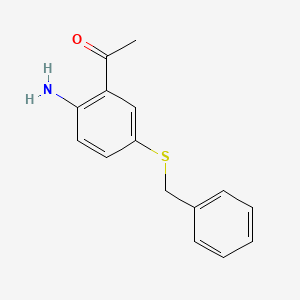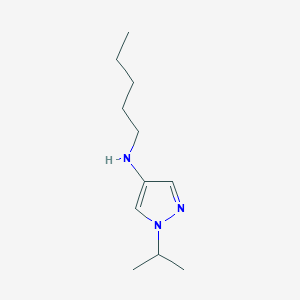![molecular formula C12H19N5 B11736766 bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736766.png)
bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that belongs to the class of pyrazole-based ligands Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction is usually carried out under controlled conditions, such as in the presence of a solvent like ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, particularly when coordinated with metal ions.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry: Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic properties in reactions such as oxidation and hydrolysis .
Biology and Medicine: The compound’s derivatives have shown potential as biological transformation agents and anticancer agents. They are also explored for their antibacterial and antifungal properties .
Industry: In the industrial sector, the compound is used in the development of metal-organic frameworks (MOFs) and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism by which bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The compound’s pyrazole rings provide nitrogen atoms that can donate electron density to the metal, stabilizing the complex and facilitating various chemical reactions .
Comparaison Avec Des Composés Similaires
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: This compound shares a similar structure but with an additional pyrazole ring.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another pyrazole-based compound with different functional groups, used in energetic materials.
Uniqueness: Bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific arrangement of pyrazole rings and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in catalysis and coordination chemistry .
Propriétés
Formule moléculaire |
C12H19N5 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-9-11(7-14-16(9)3)5-13-6-12-8-15-17(4)10(12)2/h7-8,13H,5-6H2,1-4H3 |
Clé InChI |
IWGPYFRGYPMJQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)CNCC2=C(N(N=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736695.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736702.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736723.png)

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736737.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736740.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736745.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736747.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736748.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736754.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736755.png)


